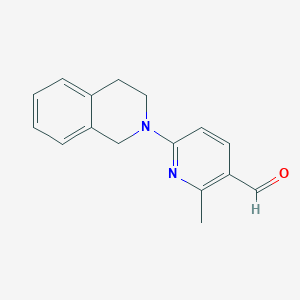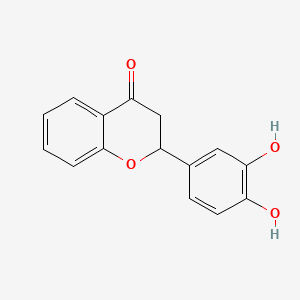
2-(3,4-Dihydroxyphenyl)chroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dihydroxyphenyl)chroman-4-one: is a heterocyclic compound belonging to the chromanone family. It is characterized by a benzene ring fused to a dihydropyran ring, with hydroxyl groups attached to the phenyl ring. This compound is known for its diverse biological activities and is used as a building block in medicinal chemistry for the synthesis of novel therapeutic agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Pechmann Condensation: This method involves the condensation of substituted phenols with cinnamic acid in polyphosphoric acid.
Michael Addition: Acrylonitrile is added to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or amine-substituted compounds.
Aplicaciones Científicas De Investigación
Chemistry: 2-(3,4-Dihydroxyphenyl)chroman-4-one is used as a precursor in the synthesis of various heterocyclic compounds with potential pharmacological activities .
Biology: The compound exhibits antioxidant properties and is studied for its role in protecting cells from oxidative stress .
Medicine: It has shown potential in the treatment of diseases such as cancer, diabetes, and cardiovascular disorders due to its anti-inflammatory and antiproliferative activities .
Industry: The compound is used in the development of new materials with specific chemical properties, such as UV absorbers and stabilizers .
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dihydroxyphenyl)chroman-4-one involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . Additionally, it targets specific enzymes and receptors involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Comparación Con Compuestos Similares
Chroman-4-one: Lacks the hydroxyl groups on the phenyl ring but shares the core structure.
Flavanone: Similar structure but with a different arrangement of hydroxyl groups.
Isoflavone: Contains a similar core but with variations in the position of the phenyl ring.
Uniqueness: 2-(3,4-Dihydroxyphenyl)chroman-4-one is unique due to the presence of hydroxyl groups on the phenyl ring, which contribute to its enhanced antioxidant and anti-inflammatory activities compared to other chromanone derivatives .
Propiedades
Número CAS |
6563-37-7 |
|---|---|
Fórmula molecular |
C15H12O4 |
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O4/c16-11-6-5-9(7-13(11)18)15-8-12(17)10-3-1-2-4-14(10)19-15/h1-7,15-16,18H,8H2 |
Clave InChI |
LHARPARLCDEZDK-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


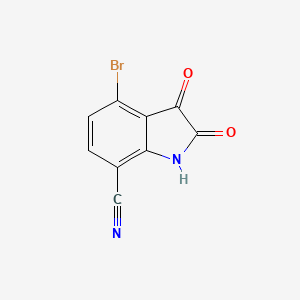
![2-[(Naphthalen-2-yl)sulfanyl]pyrimidin-4-amine](/img/structure/B11860379.png)
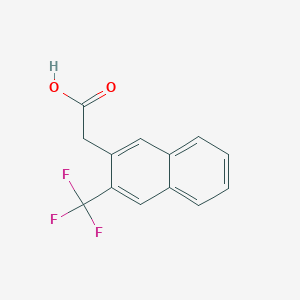
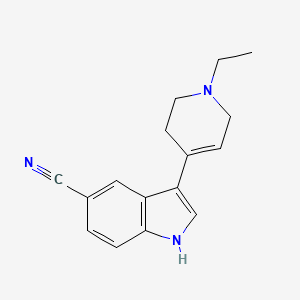
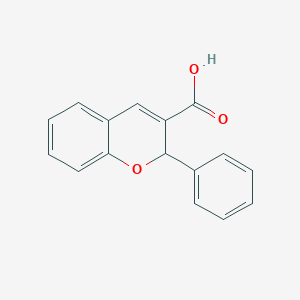


![2-{4-[(3-Amino-2,6-dimethyl-4-pyridinyl)amino]phenyl}ethanol](/img/structure/B11860429.png)
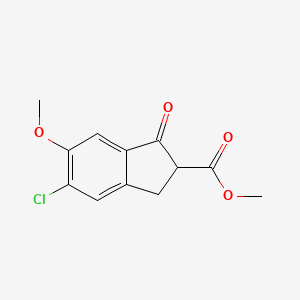
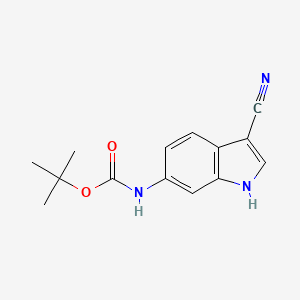
![Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)-](/img/structure/B11860444.png)

![4-amino-6-bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11860456.png)
